molecular formula C20H24FN5O2 B11298613 N'-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide

N'-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide

Cat. No.: B11298613
M. Wt: 385.4 g/mol
InChI Key: CWBIVNULURXQAR-UHFFFAOYSA-N
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Description

N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide is a complex organic compound known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenylpiperazine with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological receptors and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N’-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N-methylethanediamide is unique due to its specific structural features, such as the presence of the fluorophenyl and pyridinyl groups. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C20H24FN5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-methyloxamide

InChI

InChI=1S/C20H24FN5O2/c1-22-19(27)20(28)24-14-18(15-5-4-8-23-13-15)26-11-9-25(10-12-26)17-7-3-2-6-16(17)21/h2-8,13,18H,9-12,14H2,1H3,(H,22,27)(H,24,28)

InChI Key

CWBIVNULURXQAR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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